N-(2-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide
Description
N-(2-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused with a pyridazine ring, a piperidine ring, and a chlorophenyl group
Properties
Molecular Formula |
C20H21ClN6O |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H21ClN6O/c21-15-3-1-2-4-17(15)22-20(28)26-11-9-14(10-12-26)19-24-23-18-8-7-16(13-5-6-13)25-27(18)19/h1-4,7-8,13-14H,5-6,9-12H2,(H,22,28) |
InChI Key |
GCYRGHXLIGCTSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)NC5=CC=CC=C5Cl)C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This step typically involves the cyclization of a hydrazine derivative with a nitrile compound under reflux conditions.
Formation of the pyridazine ring: The triazole intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring.
Introduction of the piperidine ring: The resulting triazolopyridazine is then reacted with a piperidine derivative under appropriate conditions to introduce the piperidine ring.
Chlorophenyl group attachment: Finally, the chlorophenyl group is introduced through a substitution reaction, typically using a chlorinated aromatic compound.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(2-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and receptors, such as c-Met kinase, by binding to their active sites and blocking their function . This inhibition can lead to various biological effects, including the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(2-chlorophenyl)-4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carboxamide can be compared with other similar compounds, such as:
N-methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide: This compound also contains a triazolopyridazine core but differs in the substituents attached to the core structure.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a similar triazole ring but are fused with a thiadiazine ring instead of a pyridazine ring.
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole ring but are fused with a pyrazine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and biological activity.
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